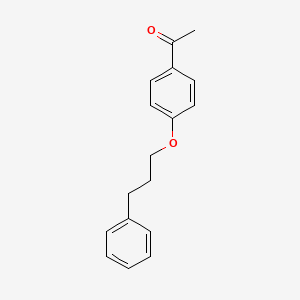

4'-(3-Phenylpropoxy)acetophenone

Overview

Description

4'-(3-Phenylpropoxy)acetophenone is an acetophenone derivative characterized by a 3-phenylpropoxy substituent at the para position of the acetophenone aromatic ring. Acetophenone derivatives are widely studied for their diverse biological activities, including allelopathic, cytotoxic, and antimicrobial properties, as well as their industrial applications in fragrances, solvents, and pharmaceuticals . The structural modifications in these derivatives, such as alkyl, alkoxy, or halogen substituents, significantly influence their chemical reactivity, solubility, and bioactivity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Alkyl groups (e.g., methyl in propiophenone) enhance lipophilicity, while alkoxy groups (e.g., methoxy in 4'-methoxyacetophenone) influence electronic properties, affecting reactivity in Mannich reactions .

- Synthesis : Labdanum oil is a natural source for methylated derivatives , whereas methoxy and complex substituents often require synthetic routes like Mannich reactions or multi-step organic synthesis .

Allelopathic and Phytotoxic Effects

- Propiophenone and 2',4'-Dimethylacetophenone: Exhibit strong allelopathic activity, inhibiting seed germination and plant growth in Cistus ladanifer ecosystems .

- 4'-Methylacetophenone: Found in labdanum oil, contributes to plant defense mechanisms by reducing biodiversity in rock rose thickets .

Cytotoxic and Anti-inflammatory Properties

- Acronyculatin P : An isoprenylated derivative from Acronychia pedunculata shows cytotoxic activity against P-388 murine leukemia cells (IC₅₀ = 3.2 μM) .

- Apocynin and Paeonol: Hydroxyl/methoxy-substituted derivatives demonstrate anti-inflammatory and neuroprotective effects, highlighting the importance of oxygenated substituents .

Properties

CAS No. |

54916-29-9 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

1-[4-(3-phenylpropoxy)phenyl]ethanone |

InChI |

InChI=1S/C17H18O2/c1-14(18)16-9-11-17(12-10-16)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |

InChI Key |

RYWVBYIATDKGDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.